methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
説明
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway that is involved in the proliferation and survival of cancer cells and the activation of immune cells. By blocking BTK activity, this compound can induce apoptosis in cancer cells and reduce inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce apoptosis and inhibit the proliferation and survival of cancer cells. In animal models, this compound can reduce inflammation and autoimmune responses, as well as improve disease symptoms in models of multiple sclerosis and lupus.
実験室実験の利点と制限
One advantage of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life in the body, which may limit its effectiveness in clinical settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of future directions for research on methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in treating cancer. Another area of interest is the development of more potent and selective BTK inhibitors that may be more effective than this compound. Finally, additional preclinical studies are needed to better understand the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.
科学的研究の応用
Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
特性
IUPAC Name |
methyl 2-[4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-25-17(23)13-14-4-6-15(7-5-14)20-19(27)22-10-8-21(9-11-22)18(24)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVINXVLEFLIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。